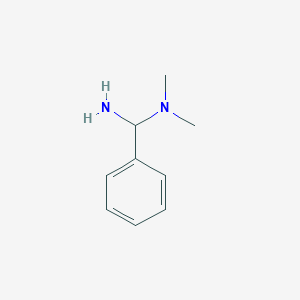

N,N-dimethyl-1-phenylmethanediamine

Description

Contextualization within Organic Chemistry and Amine Derivatives.

Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental to organic chemistry due to their basicity and nucleophilicity. N,N-dimethyl-1-phenylmethanediamine, with the chemical formula C9H13N, is classified as a benzylic tertiary amine. wikipedia.org The structure consists of a benzyl (B1604629) group (a phenyl group attached to a methylene (B1212753) bridge) and a dimethylamino group. wikipedia.org This arrangement of a phenyl ring, a methylene spacer, and a tertiary amine imparts a unique combination of electronic and steric properties that distinguish it from simple alkylamines or arylamines. Its basicity and reactivity are influenced by the interplay between the electron-donating dimethylamino group and the electron-withdrawing phenyl group, positioning it as a versatile reagent and catalyst in a multitude of organic reactions.

Structural Characteristics and Fundamental Reactivity Principles.

The core of this compound's utility lies in its distinct structural and electronic attributes. The nitrogen atom's lone pair of electrons is readily available for chemical reactions, making it a competent base and nucleophile.

One of the most notable reactions of this compound is its ability to undergo directed ortho metalation. wikipedia.org When treated with a strong base like butyllithium, the dimethylamino group directs the deprotonation to the ortho position of the phenyl ring, forming a lithiated intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of substituents specifically at the 2-position of the benzene (B151609) ring. wikipedia.org

Furthermore, as a tertiary amine, it readily undergoes quaternization reactions with alkyl halides. wikipedia.org This process involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org These salts can function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. wikipedia.org

The presence of the benzylic protons also allows for specific chemical modifications. For instance, the benzylation of alcohols using benzyl bromide and sodium hydride in dimethylformamide (DMF) can sometimes lead to the formation of amine side products. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | N,N-dimethyl-1-phenylmethanamine |

| Synonyms | N,N-Dimethylbenzylamine, Benzyl-N,N-dimethylamine |

| CAS Number | 103-83-3 |

| Molecular Formula | C9H13N |

| Molar Mass | 135.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 180-184 °C |

| Density | 0.915 g/mL |

Academic Significance and Emerging Research Trajectories.

The academic significance of this compound stems from its multifaceted role as a reagent, catalyst, and precursor in organic synthesis. Its application as a catalyst in the formation of polyurethane foams and as a curing agent for epoxy resins is well-established. wikipedia.org

Current and emerging research continues to explore its potential in various domains. For example, its derivatives are being investigated for their catalytic activity in a range of organic transformations. The ability to functionalize the phenyl ring through directed metalation opens avenues for the synthesis of complex molecules with specific substitution patterns.

Research has also delved into the synthesis of related compounds, such as N,N-dimethyl-p-phenylenediamine, which is prepared by the nitration of dimethylaniline followed by reduction. wikipedia.orggoogle.com While structurally different, the synthetic strategies employed in the production of these related amines often share common principles with those applicable to this compound. The continuous development of synthetic methodologies for N,N-dimethyl-1,3-propanediamine, an important intermediate for surfactants and other materials, further highlights the broad interest in dimethylamino-containing compounds in chemical research. cetjournal.it

The study of its spectroscopic properties, including 1H NMR, provides valuable data for the characterization of this and related compounds. chemicalbook.com The understanding of reaction mechanisms involving this compound, such as its potential to act as a catalyst poison in certain sensitive reactions like thiourea-catalyzed glycosylations, is another active area of investigation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dimethyl-1-phenylmethanediamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7,9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMXMWMVAIFNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611229 | |

| Record name | N,N-Dimethyl-1-phenylmethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023815-83-9 | |

| Record name | N,N-Dimethyl-1-phenylmethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Transformation Pathways Involving N,n Dimethyl 1 Phenylmethanediamine

Nucleophilic Reactivity and Substitution Mechanisms

The lone pair of electrons on the nitrogen atom of N,N-dimethyl-1-phenylmethanediamine imparts significant nucleophilic character to the molecule. This allows it to readily participate in nucleophilic substitution reactions with a range of electrophiles. For instance, it can be N-methylated using methyl halides, a reaction that can be challenging to control to prevent the formation of the corresponding N,N-dimethylated quaternary ammonium (B1175870) salt. clockss.org

A notable application of its nucleophilic character is in ruthenium-catalyzed N-methylation reactions. In these processes, this compound can be synthesized from N-methylbenzylamine and formaldehyde (B43269). The reaction proceeds through the formation of an N-methyl-N-methylene(phenyl)methanaminium intermediate, which is subsequently reduced. nih.gov Similarly, it can be prepared through the N-dimethylation of primary amines like benzylamine (B48309) with formaldehyde, catalyzed by ruthenium nanoparticles. nih.gov

The table below summarizes the synthesis of this compound via nucleophilic substitution pathways.

Table 1: Synthesis of this compound via Nucleophilic Reactions

| Starting Material(s) | Reagent(s) | Catalyst | Product | Reference |

| N-methylbenzylamine | Formaldehyde | Ru/C | This compound | nih.gov |

| Benzylamine | Formaldehyde | Ru/C | This compound | nih.gov |

Oxidative and Reductive Transformation Pathways

This compound can undergo both oxidative and reductive transformations, leading to a variety of products. The nature of these transformations is highly dependent on the reaction conditions and the reagents employed.

Reductive processes are often utilized in its synthesis. For example, N,N-dimethyl-p-phenylenediamine can be synthesized by the reduction of p-nitro-N,N-dimethylaniline using various methods, including catalytic hydrogenation with Raney Nickel or reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a CuO/C catalyst. rasayanjournal.co.ingoogle.com

The oxidation of this compound and its derivatives, particularly N,N-dimethyl-p-phenylenediamine (DMPD), often proceeds through the formation of a stable radical cation. fishersci.senih.gov This radical cation, often referred to as Wurster's Red, is intensely colored and has been the subject of extensive study. wikipedia.org The formation of this stable radical cation is a key feature of the redox chemistry of phenylenediamines. wikipedia.org

The generation of aminium radical cations from amines through processes like visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for C-N bond formation. nih.gov These radical cations are electrophilic and can react with nucleophiles such as alkenes and arenes. nih.gov The stability and reactivity of the radical cation are influenced by factors such as the substitution pattern on the amine and the aromatic ring. nih.govprinceton.edu For instance, the acidity of the C-H bonds alpha to the nitrogen is significantly increased upon oxidation, which can lead to deprotonation as a competing reaction pathway. nih.gov

The oxidation of N,N-dimethyl-p-phenylenediamine by various oxidizing agents, including inorganic oxidants and the enzyme ceruloplasmin, has been shown to produce the DPD•+ radical cation. nih.gov The stability of this radical is dependent on factors like temperature, pH, and concentration. nih.gov

The study of the electrochemical oxidation of N,N-dimethyl-p-phenylenediamine (DPD) in aqueous solutions has revealed a strong pH dependence on the reaction pathways. researchgate.net The initial oxidation leads to the Wurster's red cation radical, which can then undergo further reactions to form quinonediimine, quinonemonoimine, and coupled dimer and trimer products. researchgate.net The diversity of these electrochemical mechanisms highlights the rich redox chemistry of this class of compounds.

Directed Metalation and Subsequent Functionalization Reactions

This compound contains a dimethylaminomethyl group, which can act as a directed metalation group (DMG). cardiff.ac.ukwikipedia.org DMGs are functional groups that can coordinate to an organolithium reagent, directing deprotonation to the ortho position of the aromatic ring. wikipedia.orguwindsor.cabaranlab.org This process, known as directed ortho-metalation (DoM), provides a powerful method for the regioselective functionalization of aromatic compounds. wikipedia.orgnih.gov

The tertiary amine functionality in this compound can chelate to the lithium atom of an alkyllithium base (e.g., n-butyllithium), facilitating the removal of a proton from the adjacent ortho position on the phenyl ring. cardiff.ac.ukwikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the ortho position. baranlab.orgnih.gov The efficiency and regioselectivity of the metalation can be influenced by the presence of other substituents on the aromatic ring and the reaction conditions, such as the use of additives like TMEDA (tetramethylethylenediamine). cardiff.ac.uk

Quaternization Reactions and Synthesis of Quaternary Ammonium Salts

The tertiary amine in this compound is readily susceptible to quaternization reactions. This involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. nih.govprepchem.com These salts have a positively charged nitrogen atom bonded to four organic groups.

The synthesis of quaternary ammonium salts is a common transformation for tertiary amines and is often straightforward. nih.gov For example, reacting this compound with an appropriate alkyl halide would yield the corresponding N-alkyl-N,N-dimethyl-N-benzylammonium halide. The specific properties and applications of the resulting quaternary ammonium salt depend on the nature of the alkyl group introduced. These reactions are typically carried out by mixing the amine and the alkylating agent, sometimes in a suitable solvent and often with heating. nih.gov

The table below provides examples of quaternization reactions involving tertiary amines.

Table 2: Examples of Quaternization Reactions of Tertiary Amines

| Amine | Alkylating Agent | Solvent | Product | Reference |

| Pyridine | 2-Bromoethyl 2',3',4'-tri-O-acetyl-β-d-xylopyranoside | - | N-[2-(2',3',4'-tri-O-acetyl-β-d-xylopyranosyloxy)ethyl]pyridinium bromide | nih.gov |

| Trimethylamine | 2-Bromoethyl 2',3',4'-tri-O-acetyl-β-d-xylopyranoside | Ethanol (B145695) | N-[2-(2',3',4'-tri-O-acetyl-β-d-xylopyranosyloxy)ethyl]trimethylammonium bromide | nih.gov |

| N,N-dimethylhexylamine | 2-Bromoethyl 2',3',4'-tri-O-acetyl-β-d-xylopyranoside | Acetonitrile (B52724) | N-[2-(2',3',4'-tri-O-acetyl-β-d-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-hexylammonium bromide | nih.gov |

| N,N-dimethyloctylamine | 2-Bromoethyl 2',3',4'-tri-O-acetyl-β-d-xylopyranoside | Acetonitrile | N-[2-(2',3',4'-tri-O-acetyl-β-d-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-octylammonium bromide | nih.gov |

Catalytic Roles in Polymerization and Organic Synthesis

This compound and related tertiary amines can function as catalysts in various organic reactions, including polymerization. For instance, quaternary ammonium salts derived from tertiary amines can act as polymerization initiators. prepchem.com

In the broader context of organic synthesis, the ability of the dimethylamino group to act as a directing group in metalation reactions is a significant catalytic role, enabling regioselective synthesis of polysubstituted aromatic compounds. uwindsor.cabaranlab.org Furthermore, ruthenium complexes, which are used in the synthesis of this compound itself, highlight the interplay between the compound and catalytic processes. nih.govrsc.org While direct catalytic applications in polymerization are specific, the compound's reactivity is integral to synthetic strategies that rely on catalytic transformations.

Catalysis in Epoxy Resin Curing Systems

The catalytic activity of tertiary amines in the curing of epoxy resins is a well-established principle in polymer chemistry. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, its mechanism can be inferred from the behavior of structurally similar tertiary amines and diamines, such as benzyldimethylamine (BDMA) and various N,N'-dimethyl secondary diamines. ohans.comwikipedia.org

The primary role of a tertiary amine catalyst like this compound in an epoxy resin system, particularly those utilizing anhydride (B1165640) hardeners, is to accelerate the curing process. The mechanism is generally initiated by the nucleophilic attack of the tertiary amine's nitrogen atom on the electrophilic carbon of the epoxy ring. This step results in the formation of a zwitterionic intermediate.

Initiation: The lone pair of electrons on the nitrogen atom of this compound attacks one of the carbon atoms of the oxirane ring of the epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA). This ring-opening reaction forms a quaternary ammonium zwitterion.

Propagation: The negatively charged oxygen of the zwitterion then acts as a potent nucleophile, attacking the carbonyl carbon of an anhydride hardener molecule. This leads to the opening of the anhydride ring and the formation of a carboxylate anion. This newly formed carboxylate anion can then attack another epoxy group, propagating the polymerization chain. This process of alternating additions of epoxy and anhydride monomers leads to the formation of a cross-linked polyester (B1180765) network.

Alternatively, in systems containing hydroxyl groups (either from the epoxy resin itself or from other additives), the tertiary amine can activate the epoxy ring by forming a complex, making it more susceptible to attack by the hydroxyl group. The tertiary amine can also catalyze the homopolymerization of the epoxy resin, although this is generally a slower reaction compared to the epoxy-anhydride reaction.

The structure of this compound, featuring two amine functionalities, suggests it could potentially bridge polymer chains or exhibit more complex catalytic behavior compared to a simple monofunctional tertiary amine. The presence of the benzyl (B1604629) group may also influence its catalytic activity and solubility within the resin matrix.

| Step | Intermediate Species | Description |

|---|---|---|

| Initiation | Quaternary Ammonium Zwitterion | Formed by the nucleophilic attack of the tertiary amine on the epoxy ring. |

| Propagation | Carboxylate Anion | Generated from the reaction of the zwitterionic intermediate with an anhydride hardener. |

| Chain Growth | Alkoxide Anion | Formed when the carboxylate anion attacks an epoxy group, propagating the polymer chain. |

Applications in Polyurethane Foam Formation

In the production of polyurethane foams, tertiary amines are crucial catalysts that balance the two primary reactions: the gelling reaction (polyol and isocyanate) and the blowing reaction (water and isocyanate). fishersci.se this compound, as a tertiary diamine, is expected to function as a catalyst in these systems. Its specific performance would be determined by the basicity of its nitrogen atoms and the steric hindrance around them.

The gelling reaction involves the reaction of the isocyanate groups with the hydroxyl groups of the polyol to form urethane (B1682113) linkages, building the polymer network. The blowing reaction is the reaction of isocyanate with water, which produces an unstable carbamic acid that decomposes to form an amine and carbon dioxide gas. The CO2 acts as the blowing agent, creating the foam structure.

A catalyst like this compound influences the rates of both reactions. Typically, tertiary amine catalysts are more effective at promoting the blowing reaction. The proposed mechanism involves the formation of an active complex between the tertiary amine and the isocyanate group, which then facilitates the reaction with either the polyol or water. The relative catalytic activity towards the gel and blow reactions is a critical factor in achieving a stable foam with the desired cell structure and physical properties. An imbalance can lead to foam collapse or a closed-cell structure with poor flexibility.

The dual amine nature of this compound might offer unique catalytic properties, potentially influencing both the front-end and back-end cure of the foam. Its molecular structure could also impact the final properties of the polyurethane, such as its resilience and durability.

| Reaction | Reactants | Products | Catalyst Role |

|---|---|---|---|

| Gelling Reaction | Polyol + Isocyanate | Urethane Linkages (Polymer Network) | Accelerates the formation of the polymer backbone. |

| Blowing Reaction | Water + Isocyanate | Amine + Carbon Dioxide (Gas) | Promotes the generation of CO2 for foam expansion. |

Photo-Induced Reaction Mechanisms and Transformations

Aromatic amines can undergo photo-oxidation upon irradiation, often in the presence of a photosensitizer or an electron acceptor. For instance, N,N-dimethyl-p-phenylenediamine is known to readily form a stable, colored radical cation (Wurster's Red) upon oxidation. researchgate.net It is plausible that this compound could undergo similar single-electron transfer (SET) processes when exposed to UV or visible light, especially in the presence of suitable reaction partners.

The general mechanism would involve the photoexcitation of the aromatic amine to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited state can then participate in electron transfer reactions. For example, in the presence of an electron acceptor, the excited amine can donate an electron to form a radical cation. This reactive intermediate could then undergo various subsequent reactions, such as dimerization, cyclization, or reaction with other molecules in the system.

The presence of the benzylic C-N bond also introduces the possibility of photo-cleavage reactions, potentially leading to the formation of benzyl and aminyl radicals. These radical species could then initiate other chemical transformations.

Kinetic Studies and Mechanistic Pathway Investigations

Isothermal DSC experiments at different temperatures would allow for the determination of the reaction rate constant (k) as a function of temperature, from which the activation energy (Ea) and the pre-exponential factor (A) could be calculated using the Arrhenius equation:

k = A * exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By studying the effect of the concentrations of the epoxy resin, hardener, and this compound on the reaction rate, the reaction order with respect to each component could be determined, providing further insight into the rate-determining step of the mechanism.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy could be used to monitor the disappearance of reactant functional groups (e.g., epoxy and anhydride) and the appearance of product functional groups (e.g., ester and hydroxyl) over time, providing another means of tracking the reaction kinetics.

| Kinetic Parameter | Method of Determination | Significance |

|---|---|---|

| Rate Constant (k) | Isothermal DSC, FTIR Spectroscopy | Quantifies the speed of the reaction at a given temperature. |

| Activation Energy (Ea) | Arrhenius plot from temperature-dependent rate constants | Indicates the minimum energy required for the reaction to occur. |

| Reaction Order | Varying reactant concentrations and measuring the effect on the rate | Describes how the rate is affected by the concentration of each reactant. |

Advanced Spectroscopic and Analytical Techniques for N,n Dimethyl 1 Phenylmethanediamine Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-dimethyl-1-phenylmethanediamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. The aromatic protons on the phenyl group typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the phenyl group and the nitrogen atom show a singlet at approximately δ 3.4 ppm. The six protons of the two methyl groups attached to the nitrogen atom give rise to a sharp singlet at around δ 2.2 ppm. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the phenyl ring resonate in the aromatic region, typically between δ 127 and 140 ppm. The benzylic carbon (CH₂) signal appears around δ 64 ppm, while the methyl carbons (N(CH₃)₂) are observed at approximately δ 45 ppm. The number and chemical shifts of the signals in both ¹H and ¹³C NMR spectra are consistent with the proposed structure of this compound. In some cases, dynamic NMR studies can be employed to investigate hindered rotation around the C-N bond, which can be influenced by substituent effects on the phenyl ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.3 | m | Aromatic protons (C₆H₅) |

| ¹H | ~3.4 | s | Benzylic protons (CH₂) |

| ¹H | ~2.2 | s | N-Methyl protons (N(CH₃)₂) |

| ¹³C | ~127-140 | - | Aromatic carbons (C₆H₅) |

| ¹³C | ~64 | - | Benzylic carbon (CH₂) |

| ¹³C | ~45 | - | N-Methyl carbons (N(CH₃)₂) |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺). For this compound (C₉H₁₃N), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 135.21 g/mol . sielc.com The presence of this peak confirms the molecular formula of the compound.

Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The most prominent fragmentation pathway for this compound involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This results in the formation of a stable benzylic cation or, more favorably, the dimethylaminomethyl radical cation. A major fragment ion is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is a common fragment for N,N-dimethylalkylamines. stackexchange.com Another significant peak can arise from the loss of a methyl group from the molecular ion. The analysis of these fragmentation patterns provides conclusive evidence for the structure of the molecule.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion |

| 120 | [C₈H₁₀N]⁺ | Loss of a methyl radical (•CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of dimethylamine (B145610) |

| 58 | [C₃H₈N]⁺ | α-cleavage, formation of [CH₂=N(CH₃)₂]⁺ |

| Note: The relative intensities of the peaks can vary depending on the ionization method and energy. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its bonds.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups appear in the 2800-3000 cm⁻¹ region.

C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the phenyl ring are found in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is typically observed in the 1000-1350 cm⁻¹ region.

Aromatic Overtones/Combination Bands: Weak bands in the 1600-2000 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the phenyl group appear in the 690-900 cm⁻¹ range and are also indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Since the selection rules for Raman and IR are different, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1000 - 1350 | IR |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | IR |

Electronic Absorption Spectroscopy and Spectrophotometric Methodologies

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is used to study the electronic transitions within the this compound molecule. The presence of the phenyl group, a chromophore, results in characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The UV-Visible spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) typically shows absorption maxima corresponding to the π → π* transitions of the benzene ring. These are generally observed around 200-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring.

Spectrophotometric methods can also be developed for the quantitative determination of this compound. For instance, colorimetric methods can be employed where the amine reacts with a specific reagent to produce a colored product whose absorbance can be measured at a particular wavelength. ekb.egsrce.hr Such methods are valuable for determining the concentration of the compound in various samples. For example, aromatic diamines can be determined quantitatively through reactions with sodium sulphide and an oxidant, forming colored dyes with absorption maxima in the visible region. ekb.eg

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is commonly used. sielc.comsielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.comsielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. HPLC is particularly useful for analyzing non-volatile or thermally labile compounds.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. rsc.orgnist.govresearchgate.net The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The retention time is used for qualitative identification, and the detector response provides quantitative information. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. nih.gov In some cases, derivatization with reagents like benzoyl chloride might be employed to improve the chromatographic properties and detection of related impurities. nih.gov

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile/Carrier Phase | Detection |

| HPLC | Reverse-phase (e.g., C18) | Acetonitrile/Water mixture (with or without acid modifier) | UV, MS |

| GC | Capillary (e.g., Equity-5, Rtx-5 amine) | Helium, Nitrogen | FID, MS |

| Note: These are general conditions and may require optimization for specific applications. |

Theoretical and Computational Chemistry Studies of N,n Dimethyl 1 Phenylmethanediamine

Quantum Chemical Investigations of Molecular Structure and Reactivity

Detailed quantum chemical investigations provide fundamental insights into the behavior of a molecule. Such studies were not found for N,N-dimethyl-1-phenylmethanediamine in the searched scientific literature.

No specific studies detailing the electronic structure, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), or formal bonding analysis (e.g., Natural Bond Orbital analysis) for this compound were identified. This type of analysis is crucial for understanding the molecule's reactivity and spectroscopic properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. However, no studies were found that specifically model the reaction pathways of this compound. For comparison, studies on similar but distinct enzymes like phenylethanolamine N-methyltransferase have utilized density functional theory (DFT) to explore reaction mechanisms, demonstrating the type of research that is absent for the target compound. nih.govnih.gov

Prediction of Spectroscopic Parameters

While experimental spectroscopic data for this compound may exist, a detailed computational prediction of its spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectra, UV-Vis absorption wavelengths) was not found in the literature. Such predictive studies are valuable for interpreting experimental spectra and confirming molecular structures.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. There is no evidence in the searched literature of MD simulations being performed to investigate the intermolecular interactions of this compound. This leaves a gap in understanding its behavior in condensed phases.

Environmental Fate and Degradation Dynamics of N,n Dimethyl 1 Phenylmethanediamine

Abiotic Transformation Processes in Environmental Compartments

Abiotic processes, which are non-biological in nature, play a crucial role in the transformation of N,N-dimethyl-1-phenylmethanediamine in the environment. These processes primarily include reactions with light and water, as well as other chemical agents present in environmental matrices.

Specific studies on the direct photodegradation pathways and kinetics of this compound in environmental settings are not extensively detailed in the available literature. However, its degradation can be achieved during water treatment processes that employ ultraviolet (UV) light. rsc.org For instance, a strategy for potable reuse facilities involves using UV light in conjunction with other treatments to degrade potent N-nitrosodimethylamine (NDMA) precursors, including this compound. rsc.org

Advanced oxidation processes can also contribute to its degradation. The photocatalytic degradation of dimethylamine (B145610), a potential breakdown product of this compound, has been demonstrated using nano-TiO2/diatomite, achieving significant removal rates under laboratory conditions. researchgate.net This suggests that photocatalysis could be an effective removal method for this compound and its initial transformation products in engineered systems.

It is critical to distinguish this compound from the polycyclic aromatic hydrocarbon 7,12-dimethylbenz[a]anthracene, which is also commonly abbreviated as DMBA. nih.govnih.gov The latter compound is a well-documented photosensitive carcinogen with a distinct set of photoproducts, and its photodegradation data are not applicable to this compound. nih.govnih.gov

This compound is considered stable under normal conditions but is incompatible with strong acids and strong oxidizing agents. chemicalbook.com It can neutralize acids in exothermic reactions to form salts and water. atamankimya.com

Significant abiotic transformation occurs during water disinfection processes like chlorination and chloramination. rsc.org During chlorination, the dominant reaction pathways involve the transfer of chlorine to the benzylamine (B48309) nitrogen, followed by the elimination of hydrochloric acid to form an imine. rsc.org This imine subsequently hydrolyzes to produce an aldehyde and a lower-order amine. rsc.org Specifically for this compound, elimination can occur between the nitrogen and the methyl substituent to form formaldehyde (B43269) and N-methylbenzylamine, or between the nitrogen and the benzyl (B1604629) substituent to form benzaldehyde (B42025) and dimethylamine. rsc.org

During chloramination, similar products are observed, though typically over longer timescales. rsc.org A pathway of high toxicological concern during chloramination is the formation of N-nitrosodimethylamine (NDMA) with a reported molar yield of 34%, occurring in parallel with the imine formation and hydrolysis pathway. rsc.org Halogenation of the aromatic ring has not been observed as a transformation pathway. rsc.org

| Process | Primary Reaction Pathway | Identified Transformation Products |

|---|---|---|

| Chlorination | Imine formation followed by hydrolysis | Benzaldehyde, Dimethylamine, Formaldehyde, N-methylbenzylamine |

| Chloramination | Imine formation and hydrolysis; Parallel nitrosation pathway | Benzaldehyde, Dimethylamine, Formaldehyde, N-methylbenzylamine, N-nitrosodimethylamine (NDMA), Benzyl alcohol |

Biotic Transformation and Biodegradation Potential

Microbial activity is a primary driver for the degradation of this compound in soil, water, and wastewater treatment systems. Both aerobic and anaerobic pathways have been identified, leading to the breakdown of the parent molecule.

Under aerobic conditions, certain microorganisms can utilize this compound as a substrate. The aerobic biotransformation of structurally related quaternary ammonium (B1175870) compounds (QACs) provides a model for its degradation. researchgate.net This process can be initiated by the cleavage of the C(alkyl)-N bond, yielding benzyldimethylamine (BDMA), which is another name for this compound. researchgate.net

Further aerobic degradation of BDMA is thought to proceed via debenzylation to form dimethylamine and benzoic acid. researchgate.net This pathway avoids the formation of benzylmethylamine or benzylamine as intermediates. researchgate.net Microbial communities enriched from activated sludge, particularly those containing Pseudomonas species, have been shown to facilitate this transformation. researchgate.net The initial enzymatic attack in the aerobic degradation of aromatic compounds is often carried out by monooxygenases or dioxygenases, which hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to intermediates of central metabolism. nih.govub.edu

This compound undergoes significant biodegradation under anaerobic conditions, particularly in environments like anaerobic bioreactors used for wastewater treatment. nih.gov Studies have shown its effective removal in such systems, in contrast to the related compound N-methylbenzylamine, which proved to be resistant to biodegradation. nih.gov The presence of this compound in these reactors leads to significant shifts in the microbial community structure compared to control reactors. nih.gov

The proposed anaerobic degradation pathway involves its transformation into metabolites such as N-benzylmethylamine and benzoic acid. researchgate.net The initial step is likely a demethylation to N-benzylmethylamine, followed by further transformation to benzoic acid. The complete mineralization of long-chain alkylamines under anaerobic denitrifying conditions has been observed with Pseudomonas stutzeri, which cleaves the C-N bond to form alkanals that are subsequently oxidized to fatty acids. nih.gov While this is for a different amine structure, it demonstrates the capacity of bacteria to break down such compounds anaerobically.

Environmental Mobility and Distribution Modeling

The environmental mobility of a chemical is its potential to move through environmental compartments like soil and water. This is largely influenced by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil and sediment particles.

This compound is described as a liquid with slight solubility in water. atamankimya.comnih.gov A reported value for its water solubility is 1.2 g/100mL (12,000 mg/L), which indicates a moderate to high potential for mobility in aqueous environments. wikipedia.org This level of solubility suggests that the compound can be readily transported with water flow through soil profiles and into groundwater, and be distributed within surface water bodies.

Specific experimental data on its soil adsorption coefficient (Koc) and detailed environmental distribution modeling are not widely available in the reviewed literature. However, its solubility suggests that adsorption to organic carbon in soil and sediment may not be a dominant fate process, leading to a higher potential for leaching and transport in the subsurface.

| Property | Value | Reference | Implication for Environmental Mobility |

|---|---|---|---|

| Physical State | Colorless to light yellow liquid | atamankimya.comnih.gov | Can enter the environment as a liquid. |

| Water Solubility | 1.2 g/100mL (12 g/L) | wikipedia.org | Moderate to high mobility in aqueous systems. Potential for leaching from soil to groundwater. |

| Boiling Point | 180 to 183 °C | wikipedia.org | Low volatility from water, but some potential for volatilization from dry soil. |

| Density | 0.91 g/cm³ at 20 °C | wikipedia.org | Slightly less dense than water, will float initially if released in large quantities. |

Adsorption/Desorption Phenomena to Soil and Sediments

This compound is slightly soluble in water. atamankimya.comguidechem.com This characteristic suggests a potential for partitioning from the aqueous phase to solid matrices such as soil and sediment, particularly those with higher organic matter content. The process of adsorption is often described by isotherms, such as the Freundlich and Langmuir models, which quantify the relationship between the concentration of a chemical in solution and the amount adsorbed onto a solid phase at equilibrium.

Table 1: Factors Influencing Adsorption/Desorption of this compound

| Parameter | Influence on Adsorption | Rationale |

| Soil Organic Matter | Likely to increase adsorption | Organic matter provides hydrophobic surfaces for nonpolar compounds to partition onto. |

| Clay Content | May increase adsorption | Clay minerals can have charged surfaces that may interact with the amine functional group of the molecule. |

| pH of the medium | Can significantly influence adsorption | As an amine, the compound's charge is pH-dependent. At lower pH, it will be protonated and more likely to adsorb to negatively charged soil particles. |

| Ionic Strength | Can affect adsorption | The concentration of salts in the soil water can influence the electrostatic interactions between the compound and soil particles. |

Given the lack of specific experimental data, a definitive characterization of the adsorption and desorption dynamics of this compound remains an area for further research. However, based on the behavior of similar amine-containing organic compounds, it is reasonable to infer that its mobility in the subsurface will be attenuated to some extent by adsorption to soil and sediment, with the degree of retardation being dependent on the specific properties of the environmental matrix.

Volatilization and Atmospheric Transport Considerations

The potential for this compound to be transported through the atmosphere is governed by its volatility and its partitioning between water and air. A key parameter for assessing this is the Henry's Law constant, which has not been experimentally determined for this specific compound. However, some of its physical properties can provide an indication of its likely behavior.

The compound is a liquid at room temperature with a boiling point between 180 and 183 °C. wikipedia.org While it is not highly volatile, its presence in surface waters could lead to some degree of volatilization. Once in the atmosphere, its fate would be determined by atmospheric degradation processes, primarily through reactions with photochemically produced hydroxyl radicals (OH).

The atmospheric photo-oxidation of amines can lead to the formation of various products. For similar dimethylamines, major primary products include imines and amides. nilu.com It is also possible for nitramines and nitrosamines to be formed, with the yields of these products being dependent on the atmospheric concentrations of nitrogen oxides (NOx). nilu.com

Table 2: Physical Properties Relevant to Volatilization and Atmospheric Transport

| Property | Value | Implication |

| Appearance | Colorless to pale yellow liquid | - |

| Solubility in Water | Slightly soluble | Limits the concentration available for volatilization from water bodies. atamankimya.comguidechem.com |

| Boiling Point | 180-183 °C | Indicates moderate volatility. wikipedia.org |

Considering its moderate boiling point and slight solubility in water, long-range atmospheric transport of this compound is not expected to be a primary environmental fate pathway. However, localized atmospheric distribution and subsequent degradation are possible.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound in the environment can occur through both biotic and abiotic pathways, leading to the formation of various transformation products. Studies on the degradation of this compound, particularly in the context of water treatment processes, have shed light on its potential breakdown products.

In anaerobic biological reactors, this compound has been shown to undergo significant biodegradation. nih.gov Furthermore, its reaction with disinfectants like chlorine and chloramine (B81541) leads to the formation of several byproducts.

A significant concern with the degradation of this compound is the potential formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, particularly during chloramination. nih.gov

Table 3: Identified and Potential Transformation Products of this compound

| Transformation Product | Formation Pathway | Reference |

| Benzaldehyde | Chlorination | - |

| Formaldehyde | Chlorination | - |

| Benzylamine | Chlorination | - |

| N-methylbenzylamine | Chlorination | - |

| Monomethylamine | Chlorination | - |

| Dimethylamine | Chlorination | - |

| Benzyl alcohol | Chloramination | - |

| N-nitrosodimethylamine (NDMA) | Chloramination, Anaerobic Biodegradation followed by Chloramination | nih.gov |

The identification of these transformation products is critical for a comprehensive environmental risk assessment, as some of these daughter compounds may have their own toxicological profiles. The formation of NDMA is of particular importance due to its carcinogenicity.

Compound Names Mentioned in this Article

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-1-phenylmethanediamine, and how do reaction conditions influence yield?

this compound (synonymous with N,N-dimethylbenzylamine) is typically synthesized via alkylation of benzylamine using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Key considerations include:

- Reagent stoichiometry : Excess methylating agent ensures complete dimethylation of the primary amine.

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., over-alkylation) .

- Purification : Distillation or recrystallization from ethanol/water mixtures is used to isolate the product.

Yield optimization requires monitoring pH (to maintain basic conditions) and using inert atmospheres to prevent oxidation .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological approaches include:

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile amines.

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats are mandatory.

- Storage : Keep in airtight, light-resistant containers at room temperature to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies in solubility (e.g., water vs. organic solvents) arise from variations in experimental conditions:

- Method : Use dynamic light scattering (DLS) or saturation shake-flask assays under controlled pH and temperature.

- Control experiments : Compare solubility in deionized water vs. buffered solutions (e.g., pH 7.4 PBS) to assess protonation effects .

- Advanced analytics : Pair Karl Fischer titration with NMR to quantify trace water content in solvent systems .

Q. What role does this compound play in asymmetric catalysis, and how can its efficacy be optimized?

The compound acts as a chiral ligand or co-catalyst in transition-metal complexes (e.g., Pd or Cu). Optimization strategies include:

- Steric/electronic tuning : Introduce electron-withdrawing/donating substituents on the phenyl ring to modulate metal coordination .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.

- Computational modeling : DFT calculations predict binding energies and transition states to guide ligand design .

Q. How does this compound degrade under accelerated stability conditions, and what degradants form?

Forced degradation studies (40°C/75% RH, UV light exposure) reveal:

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

Challenges include co-elution of structurally similar amines (e.g., mono-methylated byproducts). Solutions involve:

- 2D-LC/MS/MS : Separate impurities using orthogonal chromatography (HILIC + reversed-phase).

- Ion mobility spectrometry (IMS) : Resolve isobaric species based on collision cross-section differences .

- Synthetic standards : Synthesize and characterize potential impurities (e.g., N-methyl derivatives) for spiking studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.